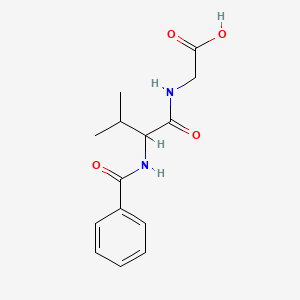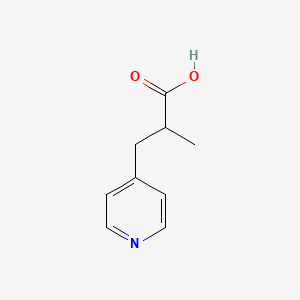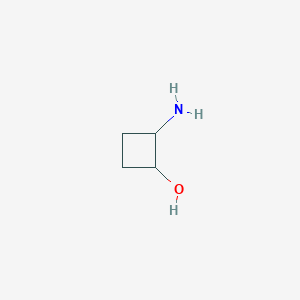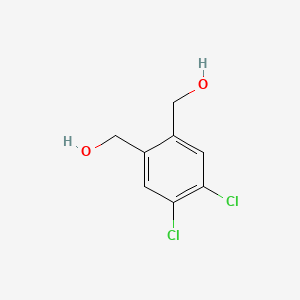
(4,5-二氯-1,2-苯撑)二甲醇
描述
(4,5-Dichloro-1,2-phenylene)dimethanol, also known as 4,5-DCP-DME, is a novel compound with a wide range of applications in the fields of organic chemistry and biochemistry. It is a versatile building block for the synthesis of various organic compounds and is increasingly being used in the development of various drugs. It is also used in various scientific research applications, such as in the development of new medical treatments and in the study of biochemical pathways.
科学研究应用
医药中间体
(4,5-二氯-1,2-苯撑)二甲醇: 是合成药物化合物的重要中间体。它的二氯和二甲醇官能团使其成为构建复杂分子的多功能前体。 例如,它可以进一步进行化学转化,生成具有潜在治疗作用的分子,如抗炎药或抗生素 .
材料科学
在材料科学中,该化合物可用于合成具有特定性质的聚合物。氯原子的存在允许引入交联剂,这可以提高所得聚合物的热稳定性和机械强度。 这使其适用于制造需要高耐用性的材料 .
农药研究
(4,5-二氯-1,2-苯撑)二甲醇中的二氯基团具有化学反应活性,可用于开发农药。 通过对该化合物进行修饰,研究人员可以创造出对某些害虫或杂草具有更高功效和选择性的新型杀虫剂或除草剂 .
有机合成
该化合物也被用作有机合成中的构建块。它的结构有利于亲核取代反应,其中氯原子可以被其他官能团取代,从而产生各种有机产物。 这在染料、香料和其他精细化学品的合成中特别有用 .
分析化学
在分析化学中,(4,5-二氯-1,2-苯撑)二甲醇可用作各种色谱法和光谱法中的标准品或参照化合物。 它独特的化学特征有助于识别和量化复杂混合物中的类似化合物 .
环境科学
氯化化合物的环境归宿在环境科学中备受关注。因此,(4,5-二氯-1,2-苯撑)二甲醇可以被研究,以了解氯化有机污染物在环境中的降解途径和持久性。 这项研究可以为制定减轻污染的策略提供信息 .
催化
在催化领域,该化合物可用于制备催化剂或助催化剂,促进化学反应。 二氯基团可以锚定催化金属或金属配合物,然后可以催化各种有机转化,从而提高工业过程的效率和选择性 .
生物医学研究
最后,(4,5-二氯-1,2-苯撑)二甲醇可能会在生物医学研究中找到应用。 它的结构特征可以用来设计分子探针或成像剂,帮助诊断疾病或实时监测生物过程 .
属性
IUPAC Name |
[4,5-dichloro-2-(hydroxymethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O2/c9-7-1-5(3-11)6(4-12)2-8(7)10/h1-2,11-12H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCRUXVCUXHCOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50518049 | |
| Record name | (4,5-Dichloro-1,2-phenylene)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50518049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24006-92-6 | |
| Record name | (4,5-Dichloro-1,2-phenylene)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50518049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

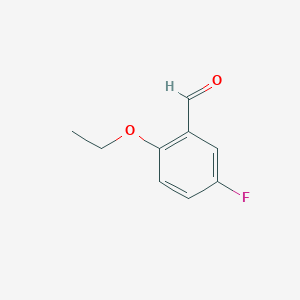
![Oxirane, [2-(phenylmethoxy)phenyl]-](/img/structure/B1315433.png)

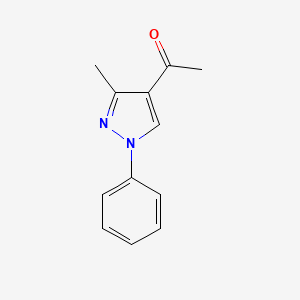
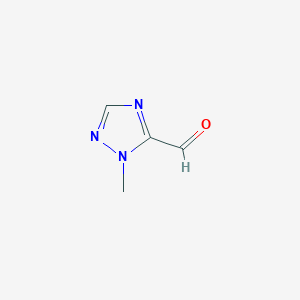
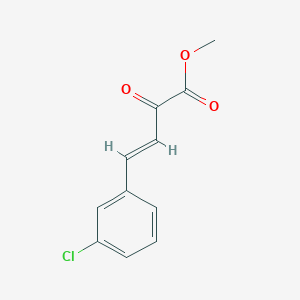

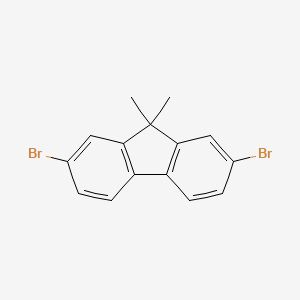
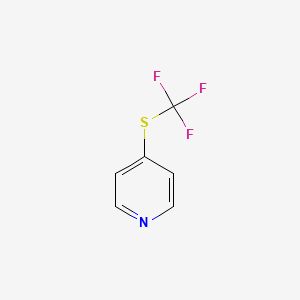
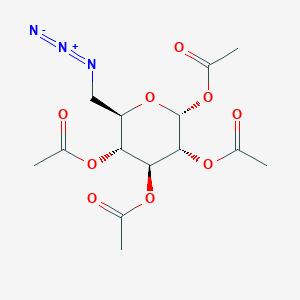
![Imidazo[1,5-A]pyridine-7-carboxylic acid](/img/structure/B1315449.png)
